(R)-4-((R)-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, a hydroxyethyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves several steps, including the formation of the pyrrolidin-2-one core and the introduction of the hydroxyethyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Pyrrolidin-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This can be achieved through the addition of an appropriate hydroxyethylating agent, such as ethylene oxide, under controlled conditions.
Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenylating agent, such as 4-methoxybenzyl chloride, in the presence of a suitable base.
Industrial Production Methods
Industrial production of ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl group of the pyrrolidin-2-one core to form alcohols.
Substitution: The methoxyphenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield corresponding ketones, while reduction of the pyrrolidin-2-one core may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes.
Medicine
In medicine, ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-((S)-1-hydroxyethyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- ®-4-(®-1-hydroxyethyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- (S)-4-((S)-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
Uniqueness
The uniqueness of ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one lies in its specific chiral configuration. This configuration imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity due to its unique stereochemistry.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(4R)-4-[(1R)-1-hydroxyethyl]-1-[(1S)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-10(12-4-6-14(19-3)7-5-12)16-9-13(11(2)17)8-15(16)18/h4-7,10-11,13,17H,8-9H2,1-3H3/t10-,11+,13+/m0/s1 |
InChI Key |
PMHXOVWGWGSGGS-DMDPSCGWSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1CC(=O)N(C1)[C@@H](C)C2=CC=C(C=C2)OC)O |
Canonical SMILES |
CC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.